molecular formula C14H11NO2 B6316273 4-(3-Cyanophenyl)-2-methoxyphenol, 95% CAS No. 899827-16-8

4-(3-Cyanophenyl)-2-methoxyphenol, 95%

Cat. No.: B6316273
CAS No.: 899827-16-8
M. Wt: 225.24 g/mol
InChI Key: OFPANXDKWNGSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Cyanophenyl)-2-methoxyphenol, 95% is a compound of the phenol family, and is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, and has a melting point of between 83-86 °C. This compound is used as a reagent in organic synthesis, and is also used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other chemicals.

Scientific Research Applications

4-(3-Cyanophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is commonly used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other chemicals. It is also used as a catalyst in organic synthesis, as it is able to promote the formation of a variety of different products. Additionally, this compound is used to study the mechanism of action of various drugs, as it can be used to inhibit the activity of certain enzymes.

Mechanism of Action

The mechanism of action of 4-(3-Cyanophenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of several enzymes, including some of the enzymes involved in the metabolism of drugs. It is also believed to act as a competitive inhibitor of certain enzymes, as it has been shown to bind to the active site of the enzyme and block the binding of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Cyanophenyl)-2-methoxyphenol, 95% are not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, this compound has been shown to have an antifungal effect, as it has been shown to inhibit the growth of certain fungal species.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Cyanophenyl)-2-methoxyphenol, 95% in lab experiments include its low cost, ease of synthesis, and its ability to inhibit the activity of certain enzymes. Additionally, this compound is relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of this compound is that it is not soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

The future directions for 4-(3-Cyanophenyl)-2-methoxyphenol, 95% include further research into its mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals, dyes, and other chemicals. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Additionally, further research into its use as a catalyst in organic synthesis could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into its antifungal properties could lead to the development of more effective antifungal agents.

Synthesis Methods

4-(3-Cyanophenyl)-2-methoxyphenol, 95% can be synthesized by the reaction of 4-methoxy-2-nitrophenol with sodium cyanide and sodium hydroxide. This reaction takes place in an aqueous solution at room temperature and is followed by the addition of sulfuric acid. The resulting compound is then filtered, washed, and recrystallized to obtain the desired product.

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14-8-12(5-6-13(14)16)11-4-2-3-10(7-11)9-15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPANXDKWNGSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468199
Record name AGN-PC-00B3JE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899827-16-8
Record name AGN-PC-00B3JE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.